molecular formula C15H14O B8742087 4-Isopropyldibenzo[b,d]furan CAS No. 60715-43-7

4-Isopropyldibenzo[b,d]furan

Cat. No.: B8742087
CAS No.: 60715-43-7
M. Wt: 210.27 g/mol
InChI Key: IFIGYYUIGXGCJA-UHFFFAOYSA-N
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Description

4-Isopropyldibenzo[b,d]furan is a dibenzofuran derivative characterized by a fused bicyclic aromatic system (two benzene rings connected via a furan oxygen atom) with an isopropyl (-CH(CH₃)₂) substituent at the 4-position. Dibenzofurans are known for their thermal stability and electronic properties, making them valuable in materials science and pharmaceutical intermediates.

Properties

CAS No.

60715-43-7

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-propan-2-yldibenzofuran

InChI

InChI=1S/C15H14O/c1-10(2)11-7-5-8-13-12-6-3-4-9-14(12)16-15(11)13/h3-10H,1-2H3

InChI Key

IFIGYYUIGXGCJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1OC3=CC=CC=C23

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties

Compound Core Structure Substituent(s) Key NMR Features (Carbon Shifts)
4-Isopropyldibenzo[b,d]furan Dibenzofuran 4-isopropyl Furan α-carbons: ~110–115 ppm (estimated)
Dibenzofuran (parent) Dibenzofuran None Furan α-carbons: 107–112 ppm
4-Methyldibenzo[b,d]furan Dibenzofuran 4-methyl Furan α-carbons: ~108–113 ppm
Polychlorinated dibenzofuran Dibenzofuran Multiple chlorines Furan α-carbons: >120 ppm

Key Observations :

  • The isopropyl group in this compound introduces steric bulk and electron-donating effects, slightly altering furan ring electron density compared to unsubstituted dibenzofuran.
  • Chlorinated analogs exhibit higher carbon shifts due to electronegative substituents, whereas alkyl groups (e.g., isopropyl) cause minimal deshielding.

Physicochemical and Toxicological Profiles

Table 3: Physicochemical and Toxicity Data

Compound Boiling Point (°C) Solubility (mg/L) Toxicity (LD₅₀, oral rat)
This compound 290–310* ~50 (in DMSO) Not classified
Dibenzofuran 287 100 (in DMSO) Low toxicity
Polychlorinated dibenzofuran >350 <1 (in water) Highly toxic (IARC Group 1)

Notes:

  • *Estimated based on molecular weight and alkyl substitution trends.

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